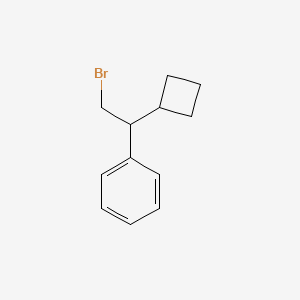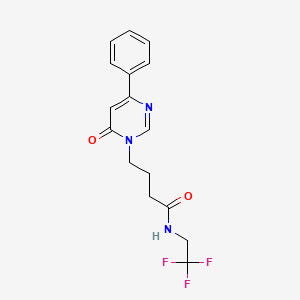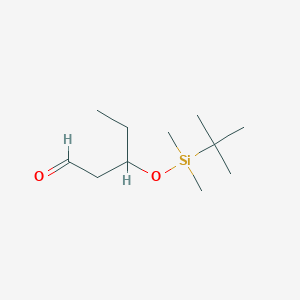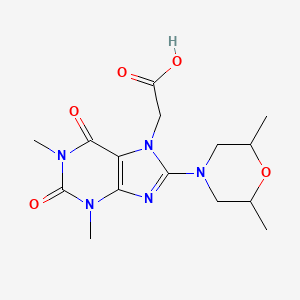
(2-Bromo-1-cyclobutylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Ethynylferrocene Compounds Synthesis
A study detailed the synthesis of ethynylferrocene compounds, highlighting palladium-catalyzed cross-coupling reactions as a method to create new compounds featuring bromo-substituted benzene units. These compounds exhibit reversible electrochemical oxidations, indicating potential applications in electronic materials and catalysis (Fink et al., 1997).
Platinum Nanoparticle Catalysis
Research on platinum nanoparticles of different shapes (cubic and cuboctahedral) revealed that the nanoparticle shape significantly affects the catalytic selectivity in benzene hydrogenation. This study suggests applications in selective catalysis and material science, emphasizing the role of bromo-substituted compounds in modulating catalytic properties (Bratlie et al., 2007).
Small-Ring Compounds and Solvolysis Rates
The synthesis and solvolysis rates of certain bromo-substituted cyclobutyl compounds were studied, providing insights into reaction mechanisms and rate enhancements due to structural effects. This research is fundamental in organic synthesis and reaction engineering (Kiefer & Roberts, 1962).
Cyclopropane Carbocyclic Nucleoside Synthesis
A study focused on the stereospecific ring contraction of a bromohydrin derivative leading to the synthesis of a novel nucleoside analogue, demonstrating the utility of bromo-substituted compounds in the synthesis of biologically relevant molecules (Mevellec & Huet, 1995).
Properties
IUPAC Name |
(2-bromo-1-cyclobutylethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYKCBIVZZJOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CBr)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2766224.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2766227.png)


![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/no-structure.png)
![1-Phenethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2766234.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2766235.png)

![2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2766241.png)

